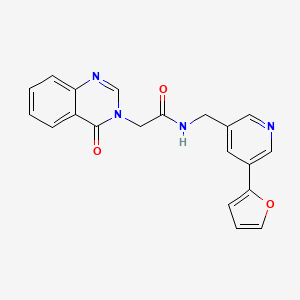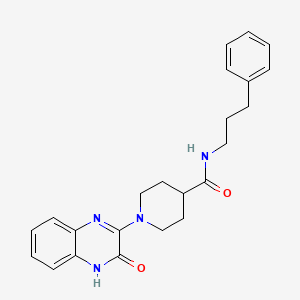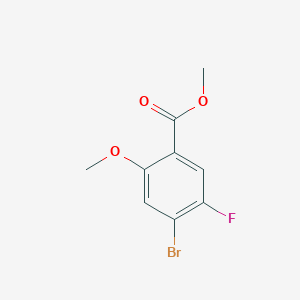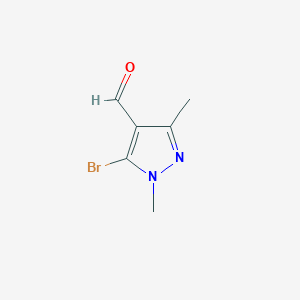![molecular formula C20H23BrN4O B2970232 N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide CAS No. 2097858-83-6](/img/structure/B2970232.png)
N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups, including a bromo-substituted phenyl group, a pyridazine ring, and a piperidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of a bromine atom, it could potentially undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has been studied for its potential in treating epilepsy, a neurological disorder characterized by recurrent seizures. A series of compounds including N-(4-bromo-3-methylphenyl) semicarbazones were synthesized and evaluated for their anticonvulsant activity in various seizure models . The results indicated that some compounds exhibited broad-spectrum anticonvulsant activity, which could be beneficial in developing new treatments for epilepsy.
Quantum Mechanical Modelling
The anticonvulsant activity of these compounds has also been modeled using quantum mechanics to understand the structural features essential for activity . This involves analyzing the molecular orbital surfaces and the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Such studies can provide insights into the design of new drugs with improved efficacy.
CNS Depression Analysis
In addition to anticonvulsant testing, these compounds have been assessed for their effects on the central nervous system (CNS), specifically looking for any signs of behavioral impairment or CNS depression in mice . This is crucial for evaluating the safety profile of potential new medications.
Pharmacophoric Requirements
The research has justified the pharmacophoric requirements for compounds to exhibit anticonvulsant activity. This includes the presence of an aryl unit in proximity to a hydrogen donor-acceptor domain and an electron donor . Understanding these requirements is key to the rational design of new anticonvulsant drugs.
Halo Substitution Effects
The effect of halo substitution on the anticonvulsant potential of disubstituted aryl semicarbazones has been explored. This research can help in identifying how different halogen atoms attached to the aryl group can influence the medicinal properties of these compounds .
Molecular Weight and Structure Analysis
The molecular weight and structure of N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide can be analyzed to understand its physicochemical properties . This information is vital for drug formulation and delivery.
Chemical Synthesis
The compound’s synthesis pathway can be studied to optimize the production process. This includes exploring different reaction conditions and reagents to improve yield and reduce costs .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c1-13-11-16(5-6-17(13)21)22-20(26)14-7-9-25(10-8-14)19-12-15-3-2-4-18(15)23-24-19/h5-6,11-12,14H,2-4,7-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXXYTRVASKRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


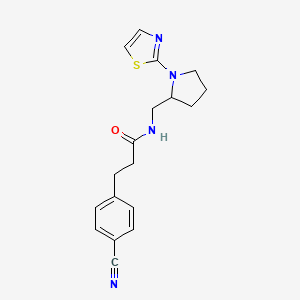
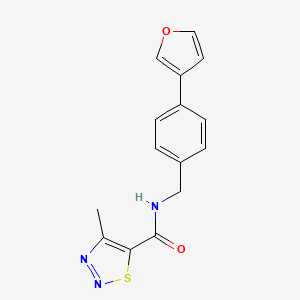
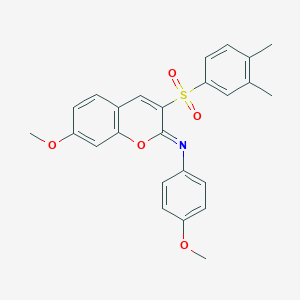
![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)
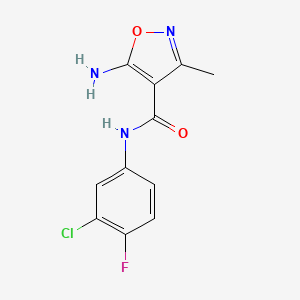
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)
![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)
